molecular formula C14H10F2 B1596802 [(E)-1,2-Difluoro-2-phenylethenyl]benzene CAS No. 20488-54-4

[(E)-1,2-Difluoro-2-phenylethenyl]benzene

Cat. No.: B1596802
CAS No.: 20488-54-4
M. Wt: 216.22 g/mol
InChI Key: VIWUJKBBJRFTMC-BUHFOSPRSA-N
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Description

Significance of Fluorine Incorporation in π-Conjugated Frameworks

The incorporation of fluorine into π-conjugated frameworks, such as those found in diarylethenes, imparts a range of transformative effects. Fluorine is the most electronegative element, and its presence can drastically alter the electronic landscape of a molecule. The strong carbon-fluorine (C-F) bond and the element's electron-withdrawing nature can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This modulation of frontier molecular orbitals is a critical strategy for designing novel organic semiconductors and other electronic materials. acs.org

Furthermore, while fluorine acts as a potent σ-electron withdrawing group, it can also function as a π-electron donor, a dual-natured electronic influence that is key to its utility. lookchem.com This π-donation can affect the aromaticity and stability of adjacent ring systems. The substitution of hydrogen with fluorine can also enhance molecular stability, influence crystal packing, and improve the performance of materials like those used in organic field-effect transistors (OFETs). wikipedia.org

Contextualization of [(E)-1,2-Difluoro-2-phenylethenyl]benzene within Difluorostilbene (B15388709) Chemistry

This compound, systematically named (E)-1,2-difluoro-1,2-diphenylethene and commonly referred to as (E)-α,β-difluorostilbene, is a member of the stilbene (B7821643) family. Stilbene and its derivatives are diarylethenes that have been extensively studied for their photochemical properties, particularly their ability to undergo reversible E/Z (or trans/cis) isomerization upon exposure to light. nih.govnih.gov

The introduction of two fluorine atoms directly onto the alkene double bond, as in this compound, places it within the specific subclass of difluorostilbenes. Research into related difluorostilbenes has revealed that the position of fluorine substitution significantly impacts their photophysical behavior, such as their photoisomerization dynamics. nih.gov The vicinal (1,2-) difluoroalkene motif is of particular interest as it can influence the conformational preferences and reactivity of the molecule. For instance, in the saturated analogue, 1,2-difluoro-1,2-diphenylethane, the interaction between the vicinal fluorine atoms leads to a preference for a gauche conformation. st-andrews.ac.uk While specific research data for this compound is not widely detailed in readily available literature, its structure suggests it would be a valuable model for investigating how direct fluorination of the ethenyl bridge affects the foundational photochemistry of the stilbene core.

Historical Evolution of Research on Fluorinated Alkenes and Their Derivatives

The field of organofluorine chemistry began to blossom long before elemental fluorine was first isolated by Henri Moissan in 1886. researchgate.net Early work in the 19th century involved halogen exchange reactions to create the first organofluorine compounds. researchgate.net However, the extreme reactivity of fluorine gas made early investigations challenging.

The mid-20th century marked a significant turning point, driven by the demand for new materials with exceptional properties. The development of fluoropolymers like Polytetrafluoroethylene (Teflon) showcased the remarkable thermal stability and chemical inertness conferred by fluorine. st-andrews.ac.uk This spurred the development of new, safer fluorinating agents and more controlled synthetic methods, paving the way for the creation of a diverse array of fluorinated molecules, including fluorinated alkenes. st-andrews.ac.uk

Initially, research focused on simple fluorinated alkenes, but as synthetic methodologies became more sophisticated, chemists began to construct more complex architectures. The development of hydrofluoroolefins (HFOs) as refrigerants with low global warming potential in the 2000s made compounds like 1,2-difluoroethylene (B154328) more accessible for laboratory use, encouraging their application as building blocks in synthesis. acs.org Today, research continues to expand, exploring the stereospecific synthesis of complex fluorinated alkenes and their application in creating advanced materials and biologically active compounds. nih.gov

Compound Names Table

Trivial NameSystematic Name
(E)-α,β-DifluorostilbeneThis compound
(E)-Stilbene(E)-1,2-Diphenylethene
PolytetrafluoroethylenePoly(1,1,2,2-tetrafluoroethene)
1,2-Difluoroethylene1,2-Difluoroethene
1,2-Difluoro-1,2-diphenylethane1,2-Difluoro-1,2-diphenylethane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-1,2-difluoro-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUJKBBJRFTMC-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20488-54-4
Record name NSC42791
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies for E 1,2 Difluoro 2 Phenylethenyl Benzene

Stereoselective Approaches to (E)-Difluorostilbene Scaffolds

The introduction of fluorine atoms into a stilbene (B7821643) backbone can significantly alter its physicochemical and biological properties. The stereocontrolled synthesis of the (E)-isomer of difluorostilbene (B15388709) presents a synthetic challenge, and various methodologies have been developed to address this. These approaches primarily revolve around palladium-catalyzed cross-coupling reactions, nucleophilic vinylic substitution, dehydrofluorination of suitable precursors, and the use of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively utilized in the synthesis of stilbene derivatives. The stereoselectivity of these reactions is often crucial for obtaining the desired (E)-isomer.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a versatile method for the synthesis of stilbenes. For the stereoselective synthesis of (E)-difluorostilbenes, this can be approached by coupling a difluorovinyl boronic acid derivative with an aryl halide, or a difluorovinyl halide with an arylboronic acid. The retention of the stereochemistry of the vinyl partner is a key feature of this reaction.

A notable strategy involves the palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with arylboronic acids. cas.cn This method provides access to monofluorostilbenes with high diastereoselectivity. While not directly producing the target 1,2-difluoro compound, it highlights a powerful palladium-catalyzed approach starting from gem-difluoroalkenes. The reaction conditions for such transformations are critical for achieving high stereoselectivity and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Type Coupling for Fluorinated Stilbene Synthesis

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂PPh₃K₃PO₄1,4-Dioxane90Good to Excellent thieme-connect.de
2Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100Moderate to Good researchgate.net
3Pd₂(dba)₃t-Bu₃PHBF₄K₂CO₃THF60Moderate to Good researchgate.net

Note: The yields and specific conditions can vary depending on the specific substrates used.

The choice of catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. For instance, the use of sterically bulky phosphine (B1218219) ligands can be essential for the efficient coupling of both electron-rich and electron-poor aryl bromides while maintaining the stereochemical integrity of the alkene. researchgate.net

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups and for proceeding under mild conditions. wikipedia.org In the context of synthesizing (E)-difluorostilbenes, a stereodefined difluorovinylstannane can be coupled with an aryl halide. The stereochemistry of the resulting alkene is typically retained from the organostannane precursor.

The synthesis of stereodefined tri- and tetrasubstituted alkenes via a C-S-selective Stille coupling of aryl thianthrenium salts with alkenyl stannanes has been reported to proceed in a stereoretentive fashion. researchgate.net This highlights the potential of Stille coupling to control the stereochemistry of highly substituted alkenes.

Table 2: General Conditions for Stille Coupling in Alkene Synthesis

Note: Specific conditions and yields are highly substrate-dependent.

A key advantage of the Stille coupling is that organostannanes are stable to air and moisture. However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

Nucleophilic Vinylic Substitution Reactions

Nucleophilic vinylic substitution (SₙV) offers a direct approach to forming C-C bonds on a vinylic carbon. In the synthesis of [(E)-1,2-Difluoro-2-phenylethenyl]benzene, this could theoretically involve the reaction of a 1,2-difluorovinyl derivative bearing a suitable leaving group with an aryl nucleophile, such as an organolithium or Grignard reagent. The stereochemical outcome of SₙV reactions can be complex and may proceed through various mechanisms, including addition-elimination or elimination-addition pathways.

The intrinsic electronic factors that determine the reactivity in SₙV reactions have been studied, with two primary mechanisms being the SₙVπ and SₙVσ pathways. The preferred mechanism often depends on the nature of the nucleophile and the substrate. nih.gov While there is extensive literature on SₙV reactions in general, specific examples for the direct synthesis of (E)-difluorostilbenes are not well-documented, representing a challenging yet potentially powerful synthetic route. The high strength of the C-F bond makes fluoride (B91410) a poor leaving group, which is a significant hurdle for this approach.

Dehydrofluorination Pathways from gem-Difluoro Precursors

Dehydrofluorination of polyfluorinated precursors provides a valuable route to fluoroalkenes. For the synthesis of this compound, a suitable precursor would be a 1,1,2-trifluoro-1,2-diphenylethane derivative. The stereochemistry of the elimination (syn or anti) would be critical in determining the E/Z selectivity of the resulting difluorostilbene.

An efficient method for the preparation of gem-difluoroalkenes through the dehydrofluorination of corresponding 4-CF₃-β-lactams has been developed. nih.gov This demonstrates the feasibility of forming a difluoroalkene moiety via dehydrofluorination. The choice of base and reaction conditions is paramount in controlling the efficiency and selectivity of the elimination process.

Table 3: Bases Commonly Used in Dehydrofluorination Reactions

BaseAbbreviation
TriethylamineTEA
Potassium tert-butoxidet-BuOK
n-Butyllithiumn-BuLi
Lithium hexamethyldisilazideLiHMDS

The synthesis of erythro- and threo-diastereoisomers of 1,2-difluorodiphenylethanes has been reported, and these compounds represent potential direct precursors to (E)- and (Z)-difluorostilbenes through a subsequent dehydrofluorination step. beilstein-journals.org

Organometallic Reagent-Mediated Stereocontrolled Synthesis

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and bases in organic synthesis. Their application in the stereocontrolled synthesis of fluorinated stilbenes can be envisioned through several pathways. For instance, the addition of an organometallic reagent to a fluorinated alkyne could proceed with a high degree of stereoselectivity.

While direct fluorination of Grignard reagents can be challenging due to single-electron transfer (SET) reactivity, solvent modifications have been shown to improve the efficiency of such transformations. The use of organometallic reagents in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling (organozinc) and Kumada coupling (Grignard), also provides avenues for the synthesis of stilbene derivatives. However, specific applications of these methods for the stereocontrolled synthesis of this compound are not extensively reported in the literature, suggesting an area ripe for further investigation.

Development of Novel Fluorination Reagents and Methodologies

The introduction of fluorine into organic molecules requires specialized reagents and techniques. The field has evolved significantly from using highly hazardous reagents like elemental fluorine to employing safer and more selective alternatives. wikipedia.org The development of both electrophilic (F+) and nucleophilic (F-) fluorine sources has been pivotal, allowing for the targeted fluorination of a wide range of substrates. alfa-chemistry.comacsgcipr.org

Hypervalent iodine(III) compounds have emerged as versatile and environmentally friendly reagents in modern organic synthesis. nih.govarkat-usa.org Their low toxicity, stability, and unique reactivity make them powerful tools for various transformations, including fluorination reactions. researchgate.netrsc.org In the context of synthesizing compounds like this compound, these reagents offer novel pathways for the direct fluorination of vinylic C-H bonds or the difluorination of alkynes.

Hypervalent iodine(III) reagents can be categorized into two main types for fluorination: those that contain fluorine atoms, such as (difluoroiodo)arenes (ArIF₂), and those that are used in combination with a fluoride source. arkat-usa.orgresearchgate.net (Difluoroiodo)arenes can be generated in situ from iodoarenes using a fluoride source and an oxidant, or from other hypervalent iodine compounds through ligand exchange. nih.gov This in situ generation is often preferred for safety and convenience.

The mechanism of fluorination using these reagents can involve the activation of a double bond by the iodine(III) center, making it susceptible to nucleophilic attack. For instance, the reaction of an alkene with an ArIF₂ reagent can proceed through a bridged iodonium ion intermediate, which is then opened by a fluoride ion to yield a vicinal difluoro product. nih.gov The stereochemical outcome of such reactions is a critical aspect of ongoing research.

Table 1: Selected Hypervalent Iodine(III) Reagents in Fluorination

Reagent Name Common Abbreviation Typical Application
(Diacetoxyiodo)benzene PIDA Oxidant used with a fluoride source (e.g., HF-pyridine) for fluorination. arkat-usa.orgresearchgate.net
[Bis(trifluoroacetoxy)iodo]benzene PIFA A more reactive oxidant for generating fluoroiodine(III) species in situ. arkat-usa.orgresearchgate.net
(Difluoroiodo)benzene PhIF₂ A direct electrophilic fluorinating agent. nih.govarkat-usa.org

This table is interactive and can be sorted by column.

Detailed research has demonstrated the utility of these reagents in complex fluorinations. For example, the fluorination of styrene derivatives can be achieved using hypervalent iodine compounds in the presence of hydrogen fluoride, leading to fluorinated products. mdpi.com Furthermore, the intramolecular halocyclisation of alkenes mediated by hypervalent iodine reagents is a well-established method for creating halogenated cyclic compounds, showcasing their ability to activate double bonds towards functionalization. nih.gov

The synthesis of this compound often relies on the functionalization of precursor molecules using either electrophilic or nucleophilic fluorination strategies. The choice between these methods depends on the nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile (like an enolate, enol ether, or an aromatic ring) with an electrophilic fluorine source ("F+"). wikipedia.org Reagents for this purpose are typically N-F compounds, which are safer and more manageable than older reagents like elemental fluorine. wikipedia.org These N-F reagents are valued for their high selectivity and stability, making them suitable for late-stage functionalization in complex syntheses. alfa-chemistry.com

Table 2: Common Electrophilic Fluorinating Agents

Reagent Name Common Abbreviation Key Characteristics
N-Fluorobenzenesulfonimide NFSI Highly effective and commonly used for fluorinating a wide range of nucleophiles. wikipedia.org
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® A cationic, highly selective, and stable N-F reagent. wikipedia.org

This table is interactive and can be sorted by column.

Nucleophilic Fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group in an Sₙ2 reaction or to add to an unsaturated system. alfa-chemistry.com This approach is often more cost-effective and suitable for large-scale synthesis. alfa-chemistry.com Precursors for the synthesis of this compound, such as a diol or dihalide derivative of stilbene, can be converted to the target difluoride using these methods. For example, a common route involves the conversion of stilbene to its epoxide, followed by ring-opening with a fluoride source like hydrogen fluoride-amine reagents to generate a fluorohydrin. Subsequent substitution of the hydroxyl group using a reagent like diethylaminosulfur trifluoride (DAST) yields the vicinal difluoro product. beilstein-journals.org

Table 3: Common Nucleophilic Fluorinating Agents

Reagent Name Formula/Abbreviation Key Characteristics
Potassium Fluoride KF Cost-effective but requires phase-transfer catalysts or polar aprotic solvents due to its low solubility. alfa-chemistry.com
Cesium Fluoride CsF More reactive and soluble than KF, but also more expensive. alfa-chemistry.com
Diethylaminosulfur Trifluoride DAST Effective for converting alcohols and carbonyls to fluorides, but can be volatile and toxic. alfa-chemistry.com

This table is interactive and can be sorted by column.

Green Chemistry Principles in the Synthesis of Fluorinated Arylethenes

The increasing importance of environmental sustainability has driven the adoption of green chemistry principles in the synthesis of fluorinated compounds. dovepress.comnih.gov The goal is to develop methods that are more efficient, produce less waste, and use less hazardous materials. acsgcipr.orgresearchgate.net

Key green chemistry considerations in the synthesis of fluorinated arylethenes include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution reactions where possible and avoiding the use of large protecting groups.

Use of Safer Reagents: Moving away from highly toxic and hazardous reagents like anhydrous HF, SO₂F₂, or elemental fluorine. eurekalert.org The development of solid, stable, and less reactive fluorinating agents like Selectfluor® or polymer-supported reagents aligns with this principle. acsgcipr.org The use of hypervalent iodine reagents is also considered a greener alternative due to their non-toxic nature. arkat-usa.orgresearchgate.net

Catalytic Methods: Developing catalytic cycles for fluorination reduces the need for stoichiometric amounts of reagents, thereby minimizing waste. Recent advances include transition-metal-catalyzed fluorination reactions, such as those mediated by palladium or nickel, which can proceed under mild conditions. dovepress.comcas.cn

Solvent Choice: Minimizing the use of volatile organic compounds (VOCs) and exploring greener alternatives such as water, supercritical fluids, or ionic liquids. Some modern fluorination reactions are designed to work in more environmentally benign solvent systems. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure to reduce energy consumption. The development of highly reactive catalysts and reagents allows many modern fluorination reactions to proceed under milder conditions than traditional methods. cas.cn

For the synthesis of this compound, applying these principles could involve a palladium-catalyzed C-H functionalization and β-fluoride elimination sequence, which offers a direct and efficient route to gem-difluoro olefins under mild conditions. d-nb.infonih.gov Such methods improve atom economy and avoid harsh reaction conditions often associated with older synthetic protocols.

Mechanistic Investigations of Reactivity and Transformation Pathways

Photochemical and Photophysical Processes in [(E)-1,2-Difluoro-2-phenylethenyl]benzene

The photochemical behavior of this compound, a derivative of stilbene (B7821643), is governed by a series of complex processes that occur following the absorption of light. These processes, including photoisomerization, energy transfer, and interactions with the solvent environment, dictate the molecule's transformation pathways and ultimate fate.

The hallmark photochemical reaction of stilbene and its derivatives is the reversible isomerization between the trans (E) and cis (Z) geometric isomers. The introduction of fluorine atoms on the ethylenic bridge, as in this compound, significantly influences the dynamics of this process. The mechanism is understood through the interplay of excited-state potential energy surfaces, the specific conformations of the molecule, and the extent of its electronic conjugation.

The photoisomerization of stilbene-like molecules is fundamentally governed by the topography of their ground and excited-state potential energy surfaces (PES). psu.eduntnu.no Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited singlet state (S₁). The subsequent isomerization from the E to the Z form, or vice versa, does not occur on a single, simple energy landscape. Instead, the molecule navigates a complex PES where the torsional angle around the central C=C bond is the primary reaction coordinate.

A critical feature of these surfaces is the existence of conical intersections, which are points where the S₁ and S₀ surfaces cross. psu.edu These intersections provide an extremely efficient "funnel" for the molecule to return to the ground state without emitting light (radiationless deactivation). psu.edu The isomerization pathway involves the excited molecule twisting towards a "perpendicular" conformation (P), which is close in geometry to the conical intersection. From this point, it can decay to the S₀ surface and relax to either the E or Z isomer. In some analogues like azastilbenes, the energy gap between singlet (S₁) and triplet (T₁) excited states can become very small, influencing the isomerization pathway and potentially involving the triplet state. nih.gov The precise shape of the PES, including the presence of small energy barriers, determines the efficiency and speed of the isomerization process. psu.eduntnu.no

For stilbene derivatives where the phenyl rings are asymmetrically substituted or sterically hindered, rotation around the single bonds connecting the phenyl rings to the ethylenic carbons can create distinct rotational isomers, or rotamers. researchgate.net In the case of asymmetrically substituted difluorostilbenes, these rotamers can exhibit different photochemical behaviors because their ground-state geometries and electronic structures are not identical. nih.gov

Studies on closely related 2,2'- and 3,3'-difluorostilbenes have demonstrated that the decay of the excited state is not a single exponential process but rather a biexponential decay, corresponding to the distinct lifetimes of different rotamer populations. nih.gov For example, in 2,2'-difluorostilbene (F2), two rotamers are observed with significantly different excited-state lifetimes in n-hexane: a major component (83%) decaying in 357 ps and a minor component (17%) decaying much faster in 62 ps. nih.gov This indicates that each rotamer follows a slightly different path on the excited-state surface, leading to different isomerization rates. researchgate.netnih.gov This phenomenon, where the ground-state rotational equilibrium influences the excited-state dynamics, is crucial for a complete understanding of the photoisomerization mechanism. nih.gov

Table 1: Excited-State Lifetimes of Difluorostilbene (B15388709) (F2 & F3) Rotamers in n-Hexane. nih.gov
CompoundLifetime 1 (τ₁) [ps]Weight 1Lifetime 2 (τ₂) [ps]Weight 2
2,2'-Difluorostilbene (F2)35783%6217%
3,3'-Difluorostilbene (F3)22257%8143%

The photostability of a photoswitch is its ability to undergo many reversible isomerization cycles without degradation. Extending the π-conjugated system of a molecule can be a strategy to enhance this stability. researchgate.net In stilbene-like frameworks, increasing the conjugation length, for instance by fusing aromatic rings to create more rigid and planar structures, can improve functionality and stability. nih.gov

Once a molecule is in an excited state, it can return to the ground state via several pathways, including fluorescence (emission of a photon) or non-radiative processes. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through energy transfer to another molecule or via electron transfer, often involving the solvent or a dissolved species (quencher). unige.chresearchgate.net

The quenching process can be dynamic, occurring upon collision between the excited molecule and a quencher, or static, where a non-fluorescent complex is formed in the ground state. researchgate.net In electron-donating solvents, quenching can occur via ultrafast electron transfer from a solvent molecule to the excited fluorophore. unige.ch The efficiency of this process depends on the number of surrounding donor molecules and the driving force for electron transfer. unige.ch The product of this quenching is often an exciplex (excited-state complex) with significant charge-transfer character. unige.ch The dynamics of quenching are often complex and non-exponential, requiring advanced models to describe the process accurately. unige.chresearchgate.net

Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption and emission spectra, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. beilstein-journals.orgresearchgate.net If the excited state is more polar than the ground state, its energy will be lowered to a greater extent by polar solvents, resulting in a red-shift (bathochromic shift) of the emission spectrum. nih.gov

For donor-acceptor substituted stilbene derivatives, the excited state often has a significant charge-transfer character, making it more polar than the ground state. beilstein-journals.org Studying the absorption and fluorescence properties in a range of solvents with different polarities can therefore provide insight into the change in dipole moment upon excitation. researchgate.netrsc.org A small change in the absorption and emission maxima with increasing solvent polarity indicates only a slight change in the molecule's dipole moment upon excitation. researchgate.net This analysis, often aided by the Lippert-Mataga equation, is a powerful tool for characterizing the electronic nature of the excited states involved in the photophysical processes. nih.govresearchgate.net

Table 2: Example of Solvatochromic Data for a Stilbene Derivative (PPPBB) in Various Solvents. researchgate.net
SolventPolarity (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]
Cyclohexane2.023483953845
Dioxane2.213504024132
Chloroform4.813514104678
Ethyl Acetate6.023494084710
Dichloromethane8.933514154983
Acetonitrile37.53484185421

Charge-Transfer State Formation and Dynamics

The photophysical behavior of stilbene derivatives is often characterized by the formation of excited states, including charge-transfer (CT) states. In a CT state, photoexcitation leads to a significant redistribution of electron density, creating a transient molecular species with a separated positive and negative charge. For this compound, the presence of both electron-donating phenyl groups and the electron-withdrawing difluoroethenyl bridge can facilitate the formation of such states upon absorption of light.

The dynamics of these charge-transfer states are complex and pivotal in determining the subsequent photochemical pathways. Upon formation, the CT state can decay through several channels, including radiative decay (fluorescence), non-radiative decay to the ground state, or conversion to other excited states (e.g., a triplet state). youtube.com The environment, particularly the polarity of the solvent, can significantly influence the stability and lifetime of the CT state. youtube.com In polar solvents, the charge-separated species is stabilized, which can favor processes like charge recombination or lead to the formation of solvent-separated ion pairs.

The interconversion between localized excited states and charge-transfer states is a key dynamic process. youtube.com Techniques like transient absorption spectroscopy are instrumental in observing and characterizing these short-lived species. nih.govtum.de Studies on related systems have shown that charge-transfer states can be identified by their distinct absorption features, which differ from those of the ground state or other excited states. nih.govtum.de The kinetics of the formation and decay of these states provide insights into the mechanisms of charge generation, separation, and recombination, which are fundamental processes in materials for organic photovoltaics. nih.gov

Table 1: Factors Influencing Charge-Transfer State Dynamics
FactorInfluence on CT StatePotential Outcome
Solvent PolarityStabilizes the charge-separated state.Longer CT state lifetime, potential for ion pair formation. youtube.com
Molecular GeometryAffects the electronic coupling between donor and acceptor moieties.Influences the rate of charge transfer and recombination.
Excitation WavelengthCan selectively populate different excited states.May alter the efficiency of CT state formation.

Thermally Induced Isomerization Pathways

Thermally induced isomerization represents a fundamental transformation for compounds containing carbon-carbon double bonds, such as this compound. The most common pathway is the E/Z (or trans/cis) isomerization around the central double bond. This process typically requires overcoming a significant energy barrier corresponding to the breaking of the pi-bond and rotation around the resulting single bond. The presence of fluorine atoms on the double bond can influence the energetics of this isomerization.

In addition to E/Z isomerization, more complex thermally induced rearrangements can occur, such as cycloisomerization. For certain unsaturated systems, heating can trigger intramolecular reactions leading to cyclic products. For instance, related 8-membered ring systems have been shown to undergo thermal ring-contraction to form fused ring systems. chemrxiv.org While not directly reported for this compound, the potential for such pericyclic reactions under thermal conditions exists, possibly leading to substituted phenanthrene (B1679779) or other polycyclic aromatic structures through subsequent reactions. The specific pathways and products would be highly dependent on the reaction conditions, particularly the temperature and the presence of catalysts.

Cycloaddition and Pericyclic Reactions Involving the Difluoroethenyl Moiety

The difluoroethenyl moiety in this compound can participate in cycloaddition and other pericyclic reactions. adichemistry.com These reactions are characterized by a cyclic transition state and are governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. mit.eduyoutube.com

One of the most well-known cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, the difluoroethenyl double bond could act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the fluorine atoms would enhance the dienophilic character of the double bond, potentially facilitating reactions with electron-rich dienes.

Another important class of cycloadditions is the [2+2] cycloaddition, which can be induced either thermally or photochemically. adichemistry.com Photochemical [2+2] cycloadditions are particularly relevant for stilbene-like molecules, often leading to the formation of cyclobutane (B1203170) derivatives. researchgate.net For this compound, intramolecular [2+2] cycloaddition could potentially occur between the double bond and one of the phenyl rings, although this is less common. Intermolecular [2+2] cycloadditions with another molecule of difluorostilbene or a different alkene are also conceivable under photochemical conditions.

Table 2: Potential Cycloaddition Reactions
Reaction TypeReactant PartnerPotential ProductConditions
[4+2] Diels-AlderConjugated diene (e.g., 1,3-butadiene)Substituted cyclohexene (B86901) derivativeThermal libretexts.org
[2+2] CycloadditionAnother alkeneSubstituted cyclobutane derivativePhotochemical adichemistry.comresearchgate.net
Dipolar CycloadditionA 1,3-dipole (e.g., azide, nitrile oxide)Five-membered heterocyclic ringThermal libretexts.org

Electrophilic and Nucleophilic Additions to the Fluorinated Olefinic Bond

The carbon-carbon double bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions, with the reactivity being significantly modulated by the fluorine substituents.

Electrophilic Addition: In a typical electrophilic addition, an electrophile attacks the electron-rich pi-bond of the alkene. wikipedia.orglibretexts.org However, the strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density of the double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to non-fluorinated stilbene. Despite this deactivation, reactions with strong electrophiles can still proceed. The addition would likely follow Markovnikov's rule, with the initial attack of the electrophile leading to the formation of a carbocation intermediate that is stabilized by the adjacent phenyl group. wikipedia.org

Nucleophilic Addition: The electron-deficient nature of the fluorinated double bond makes it more susceptible to nucleophilic attack. This is a key feature of fluoroalkenes. A strong nucleophile can attack one of the vinylic carbons, leading to a carbanionic intermediate. This intermediate can then be protonated or react with another electrophile to give the final addition product. This type of reaction, often termed nucleophilic vinylic substitution when a leaving group is present, is a powerful method for the synthesis of complex fluorinated molecules.

Radical Reaction Pathways in Transformations of Difluorostilbenes

Radical reactions provide another important avenue for the transformation of this compound. These reactions involve intermediates with unpaired electrons and are typically initiated by heat, light, or a radical initiator.

A common radical reaction is the addition of a radical species across the double bond. researchgate.net This can be initiated by a variety of radical sources. The addition of a radical to the difluoroethenyl moiety would generate a new carbon-centered radical, which could then propagate a chain reaction or be trapped by another molecule. nih.gov The regioselectivity of the initial radical addition would be influenced by the stability of the resulting radical intermediate, with addition likely occurring to form the more stable benzylic radical.

Furthermore, under certain conditions, radical reactions can be initiated at other sites in the molecule. For instance, the abstraction of a hydrogen atom from one of the phenyl rings could lead to an aryl radical. The presence of fluorine atoms can also influence the strength of adjacent C-H and C-C bonds, potentially opening up other radical fragmentation or rearrangement pathways. The study of such radical transformations is crucial for understanding the degradation and synthetic utility of fluorinated compounds. copernicus.org

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformation Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems with a favorable balance between computational cost and accuracy. researchgate.netresearchgate.net For [(E)-1,2-Difluoro-2-phenylethenyl]benzene, DFT calculations provide crucial insights into its geometry, orbital energies, and charge distribution.

Optimization of Molecular Geometry and Conformational Landscape

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. nzdr.ru For (E)-stilbene and its derivatives, the planarity of the molecule and the rotational barriers of the phenyl rings are of particular interest. researchgate.netscience.gov In the case of this compound, DFT calculations using functionals like B3LYP or PBE0 are employed to determine key geometrical parameters. researchgate.netacs.orgscience.gov The introduction of fluorine atoms on the ethylenic bridge can induce steric strain, potentially leading to a non-planar ground-state geometry where the phenyl rings are twisted out of the plane of the C=C double bond. acs.org

Table 1: Representative Calculated Geometrical Parameters for Stilbene (B7821643) Derivatives

ParameterStilbene (Representative)(E)-α,β-Difluorostilbene (Representative)
C=C Bond Length (Å)~1.34~1.35
C-Ph Bond Length (Å)~1.48~1.47
C-F Bond Length (Å)-~1.36
Phenyl Ring Torsion Angle (°)~0-30~30-50

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netacs.org A smaller gap generally implies higher reactivity and easier electronic excitation.

For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. The introduction of electron-withdrawing fluorine atoms is expected to stabilize both the HOMO and LUMO levels, with the magnitude of stabilization depending on the specific fluorination pattern. Studies on symmetrically ring-fluorinated stilbenes have shown that fluorination generally leads to a stabilization of the frontier orbitals. The HOMO-LUMO gap can be fine-tuned by the position and number of fluorine substituents.

Table 2: Representative Frontier Molecular Orbital Energies and Gap

ParameterValue (eV)
HOMO Energy (EHOMO)-6.0 to -6.5
LUMO Energy (ELUMO)-1.0 to -1.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding

Natural Bond Orbital (NBO) analysis is a powerful method to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.netacs.org By analyzing the donor-acceptor interactions in the NBO basis, one can gain a deeper understanding of the electronic delocalization and the influence of substituents.

In this compound, NBO analysis can reveal the extent of π-conjugation between the phenyl rings and the central double bond, as well as the electronic effects of the fluorine atoms. The analysis provides information on the natural atomic charges, hybridization of orbitals, and the stabilization energies associated with electron delocalization. These insights are valuable for rationalizing the molecule's reactivity and photophysical behavior. acs.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule and is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential around the fluorine atoms due to their high electronegativity, and also above and below the π-systems of the phenyl rings. The regions around the hydrogen atoms would exhibit positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Excited-State Properties and Dynamics via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules, including their absorption and emission spectra. It allows for the calculation of vertical excitation energies, oscillator strengths, and the characterization of excited states. acs.org

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. science.gov The main absorption band in stilbene derivatives typically corresponds to a π-π* transition. The position and intensity of this band are sensitive to the substituents and the conformation of the molecule. researchgate.net Fluorination can lead to a blue shift in the absorption spectrum due to steric hindrance and electronic effects.

Similarly, TD-DFT can be used to predict the fluorescence emission spectrum. This involves optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition from the relaxed S1 state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. Studies on the photoisomerization of difluorostilbenes indicate a complex excited-state potential energy surface with the involvement of a perpendicular intermediate state (P), which is a common feature in stilbene photochemistry.

Table 3: Representative Predicted Spectroscopic Data for Stilbene Derivatives

ParameterWavelength (nm)Oscillator Strength (f)
Absorption Maximum (λabs)280 - 320> 1.0
Emission Maximum (λem)330 - 380-

Calculation of Dipole Moments in Ground and Excited States

The dipole moment of a molecule is a critical measure of its polarity, which in turn influences its physical properties and intermolecular interactions. For asymmetrically substituted stilbenes, including fluorinated derivatives, the dipole moment can be significantly affected by the nature and position of the substituents.

The dipole moment is not a static property; it can change significantly when the molecule is promoted from its electronic ground state to an excited state. This change is particularly relevant for understanding the photophysical and photochemical behavior of stilbene derivatives. Computational studies on symmetrically fluorinated trans-stilbenes have shown that deep fluorination can lead to a symmetry-broken zwitterionic S1 state, indicating a substantial change in the dipole moment upon excitation. acs.org

Table 1: Illustrative Calculated Dipole Moments of Related Fluorinated and BN-Substituted Aromatic Compounds This table presents data for related compounds to illustrate the impact of substitution on dipole moments, as specific data for this compound is not available in the cited literature.

CompoundComputational MethodCalculated Dipole Moment (Debye)Reference
1,2-dihydro-1,2-azaborineNot Specified2.154 nih.gov
N-Me-1,2-BN-tolueneNot Specified2.209 nih.gov
N-Me-1,3-BN-tolueneNot Specified4.577 nih.gov
TolueneNot Specified0.349 nih.gov
Benzene (B151609)Not Specified0 nih.gov

Reaction Mechanism Elucidation through Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework for studying the mechanisms of organic reactions. By analyzing the changes in electron density along the reaction pathway, MEDT provides a detailed picture of bond formation and cleavage processes. This approach is particularly valuable for understanding cycloaddition reactions, which are a key class of reactions for stilbene derivatives.

Recent reviews highlight the utility of Density Functional Theory (DFT) calculations in elucidating the mechanisms of 1,3-dipolar cycloaddition reactions. mdpi.com These computational studies can provide crucial insights into the regio- and stereoselectivity of such reactions. mdpi.com For a molecule like this compound, MEDT could be employed to study its reactivity as a dipolarophile in cycloaddition reactions.

Transition State Characterization and Activation Energy Calculations

A central aspect of mechanistic studies is the characterization of transition states and the calculation of their associated activation energies. The activation energy determines the rate of a chemical reaction, and its accurate prediction is a key goal of computational chemistry.

For cycloaddition reactions involving fluorinated compounds, computational techniques like DFT can be used to locate the transition state structures and calculate the activation barriers. nih.gov For example, in the study of the synthesis of difluoromethylated oxindoles, DFT calculations were used to demonstrate that a radical-based ring closure is energetically more favorable than a heterolytic process by comparing the activation energies of the competing pathways. nih.gov The rate-determining step of the reaction was also identified through these calculations. nih.gov Similarly, for reactions involving this compound, computational modeling would be essential to identify the most plausible reaction pathways and predict their kinetics.

Analysis of Bond Formation and Cleavage Events

MEDT allows for a detailed analysis of the sequence of bond formation and cleavage events during a chemical reaction. By examining the flow of electron density at the transition state and along the intrinsic reaction coordinate, chemists can determine whether a reaction is concerted (bonds form and break simultaneously) or stepwise (involving one or more intermediates).

In the context of cycloaddition reactions, this analysis can reveal the asynchronicity of bond formation. For instance, in a [3+2] cycloaddition, one new bond may begin to form before the other. This information is crucial for understanding the stereochemical outcome of the reaction. Computational studies on cycloadditions of other systems have successfully used these methods to understand the fine details of the bonding changes throughout the reaction. mdpi.com

Simulation of Spectroscopic Signatures for Mechanistic Interpretation

The simulation of spectroscopic data, particularly NMR spectra, is an invaluable tool for structural elucidation and mechanistic investigation. For fluorinated compounds like this compound, ¹⁹F NMR is an especially powerful technique due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.

Recent advancements have led to the development of ¹⁹F-centered NMR analysis methodologies that utilize a suite of NMR experiments to obtain a rich set of parameters, including ¹H, ¹³C, and ¹⁹F chemical shifts, as well as various coupling constants. nih.gov These experimental data can be compared with simulated spectra generated from computationally optimized molecular structures. A close match between the experimental and simulated spectra can provide strong evidence for a proposed structure or intermediate in a reaction mechanism. Such methodologies can be instrumental in studying the biotransformation and biodegradation of fluorinated compounds. nih.gov The simulation of NMR spectra, often done using DFT calculations of shielding tensors, can thus serve as a crucial link between theoretical models and experimental observations.

Advanced Spectroscopic Characterization Techniques for Research Insights

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics

The behavior of [(E)-1,2-Difluoro-2-phenylethenyl]benzene following the absorption of light is of fundamental interest, particularly the process of photoisomerization. Time-resolved spectroscopic techniques are indispensable for tracking the fleeting transient species and rapid structural changes that occur on timescales ranging from femtoseconds to nanoseconds.

Femtosecond transient absorption (TA) spectroscopy is a powerful tool for mapping the photoisomerization pathways of stilbenic compounds. osu.eduresearchgate.net In a typical experiment, a femtosecond laser pulse (the "pump") excites the molecule to an electronically excited state (S1). A subsequent, time-delayed broadband pulse (the "probe") measures the absorption of the excited species. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be followed in real-time. osu.edu

For fluorinated stilbenes, TA spectra typically reveal a negative signal corresponding to ground-state bleaching and stimulated emission, and a positive signal from excited-state absorption (ESA). acs.org The decay of these signals provides kinetic information about the lifetime of the initially excited Franck-Condon state and its relaxation pathway. Studies on analogous compounds, such as 1,1'-difluorostilbene, show that upon excitation, the molecule undergoes ultrafast relaxation and torsion around the ethylenic bond to form a non-emissive, perpendicular intermediate state (P state) on a sub-picosecond timescale. acs.org The kinetics of this process are influenced by solvent polarity and viscosity. The subsequent decay of the P state back to the E and Z ground-state isomers can also be monitored, providing a complete picture of the photoisomerization quantum yield. acs.org

Table 1: Representative Photoisomerization Kinetic Data for a Fluorinated Stilbene (B7821643) Analogue (1,1'-difluorostilbene) in n-hexane

Process Description Timescale (ps)
τ1t Franck-Condon relaxation (trans → S1) ~0.07
τ2t Torsion to perpendicular state (trans S1 → P) ~0.3
τ1c Franck-Condon relaxation (cis → S1) ~0.04
τ2c Torsion to perpendicular state (cis S1 → P) ~0.7
τ3 Perpendicular state decay (P → S0) ~0.4

Data derived from studies on 1,1'-difluorostilbene, a structural analogue, and is illustrative of the processes expected for this compound. Source: The Journal of Chemical Physics, 2017. acs.org

While many stilbene derivatives are weakly fluorescent due to efficient photoisomerization, measuring the fluorescence lifetime is crucial for quantifying the rates of all radiative and non-radiative decay pathways from the excited state. Time-Correlated Single-Photon Counting (TCSPC) is the benchmark technique for accurately measuring fluorescence lifetimes, even for weakly emitting samples. uniklinikum-jena.depicoquant.com

The TCSPC method involves repetitively exciting a sample with a high-repetition-rate pulsed laser and detecting the individual fluorescence photons. uniklinikum-jena.de The instrument measures the time delay between each excitation pulse and the arrival of a subsequent fluorescence photon. Over millions of cycles, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile of the sample. picoquant.com Fitting this decay curve with an exponential function yields the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. ru.ac.za For a molecule like this compound, this lifetime is expected to be very short, likely in the picosecond domain, reflecting the rapid depopulation of the S1 state via isomerization.

While transient absorption spectroscopy tracks electronic state populations, transient Raman spectroscopy provides direct information about the vibrational structure of molecules in their excited states. researchgate.net This allows researchers to "watch" the nuclear motions that constitute a chemical reaction, such as isomerization. Techniques like Femtosecond Stimulated Raman Spectroscopy (FSRS) and Time-Resolved Impulsive Stimulated Raman Spectroscopy (TR-ISRS) are particularly powerful. researchgate.netnih.gov

In these experiments, an actinic pump pulse initiates the photoreaction. A pair of time-delayed Raman pump and probe pulses then generates the Raman spectrum of the transient species. uea.ac.uk For stilbene and its derivatives, this has allowed for the direct observation of vibrational modes of the planar S1 state and the twisted perpendicular P state. researchgate.net For example, studies on cis-stilbene (B147466) have shown a characteristic low-frequency Raman band that shifts on a sub-picosecond timescale, providing direct evidence of the structural evolution along the isomerization coordinate. nih.gov Applying this to this compound would reveal how the fluorine atoms affect the vibrational frequencies and the dynamics of the ethylenic twist.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structure and Stereochemistry

While time-resolved techniques probe dynamic processes, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive determination of the static molecular structure, including its regioselectivity and stereochemistry.

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound is achieved using a suite of two-dimensional (2D) NMR experiments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of carbons attached to protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the carbon skeleton.

COSY (Correlation Spectroscopy): This experiment shows which protons are spin-spin coupled to each other, typically those on adjacent carbons, helping to map out the proton networks within the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for confirming the (E)-stereochemistry. The Nuclear Overhauser Effect is a through-space interaction between protons that are close to each other (typically < 5 Å). For the (E)-isomer of this compound, a NOESY experiment would show correlations between the vinylic fluorine atoms (or protons on the same side of the double bond) and the protons of the adjacent phenyl rings. The absence of strong cross-peaks between protons on opposite phenyl rings across the double bond would confirm the (E)-configuration. This technique is routinely used to determine the relative configuration of substituents in isomeric compounds. researchgate.net

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative technique. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. scholaris.ca Furthermore, ¹⁹F chemical shifts have a much larger range (several hundred ppm) than proton shifts, making them highly sensitive to the local electronic environment. azom.com

Table 2: Compound Names Mentioned

Compound Name
This compound
1,1'-difluorostilbene
cis-stilbene
E-isomer

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Information

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the conformational and bonding characteristics of molecules. These methods are based on the principle that chemical bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to an FT-IR spectrum. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.

For this compound, FT-IR and Raman spectroscopy would provide a detailed vibrational fingerprint. Key vibrational modes of interest include:

C=C stretching: The central ethylenic bond vibration, which is sensitive to the electronic effects of the phenyl and fluorine substituents.

C-F stretching: Strong, characteristic absorptions in the FT-IR spectrum that confirm the presence of fluorine atoms.

Aromatic C-H stretching: Vibrations of the hydrogen atoms on the two phenyl rings.

Ring breathing modes: Collective vibrations of the benzene (B151609) rings that can be observed in both FT-IR and Raman spectra.

Out-of-plane bending modes: These vibrations are particularly useful for confirming the (E)- (trans) configuration of the molecule.

While extensive spectroscopic data for the parent compound, (E)-stilbene, is available, detailed experimental FT-IR and Raman spectra for this compound are not widely reported in publicly accessible literature. researchgate.netnist.govnist.gov The introduction of fluorine atoms is expected to significantly influence the vibrational frequencies due to their high electronegativity and mass, leading to shifts in the C=C and C-C stretching frequencies and the appearance of characteristic C-F stretching modes.

A powerful approach in modern chemical analysis is the combination of experimental spectroscopy with computational quantum chemistry. nih.gov Density Functional Theory (DFT) has emerged as a robust method for predicting the geometric and electronic structure of molecules, as well as their vibrational frequencies. nih.gov By calculating the vibrational modes of a molecule in silico, researchers can generate a theoretical spectrum that can be compared with the experimental FT-IR and Raman data. scirp.org This comparison aids in the definitive assignment of complex vibrational spectra, where bands may overlap or be of weak intensity.

For this compound, a typical workflow would involve:

Optimization of the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Calculation of the harmonic vibrational frequencies from the optimized geometry.

Application of a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model.

Comparison of the scaled theoretical frequencies with the experimentally observed FT-IR and Raman bands.

As of the latest available data, a peer-reviewed study presenting a direct comparison of experimental and DFT-calculated vibrational spectra for this compound is not available. However, such an analysis would be invaluable for a complete vibrational assignment and for understanding the impact of fluorination on the stilbene backbone.

To illustrate the nature of such a comparative analysis, the following table presents hypothetical data for selected vibrational modes.

Vibrational Mode DescriptionHypothetical Experimental FT-IR (cm⁻¹)Hypothetical Experimental Raman (cm⁻¹)Hypothetical DFT-Calculated (Scaled) (cm⁻¹)
Aromatic C-H Stretch306030623065
C=C Stretch (ethylenic)165016521648
Aromatic Ring Stretch159515981600
C-F Stretch (asymmetric)1150-1145
C-F Stretch (symmetric)108010851078
Phenyl-C Stretch10001002998
Out-of-plane C-H Bend960-955
Note: This table is for illustrative purposes only and does not represent published experimental or computational data for this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.gov The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. tulane.edu The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure, including:

The (E)-configuration around the central C=C double bond.

The planarity or degree of twisting of the phenyl rings relative to the ethylenic plane.

The precise C-F, C=C, C-C, and C-H bond lengths and the C-C-C, C-C-F, and H-C-C bond angles.

Information on the intermolecular interactions (e.g., π-π stacking, C-H···F interactions) that govern the crystal packing in the solid state.

Currently, the crystal structure of this compound is not available in the Cambridge Structural Database (CSD) or other public repositories. The synthesis of this compound has been reported, which is a prerequisite for obtaining single crystals suitable for X-ray diffraction. nih.govresearchgate.net

The following table illustrates the type of crystallographic data that would be obtained from such an analysis.

ParameterIllustrative Value
Chemical FormulaC₁₄H₁₀F₂
Formula Weight216.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)5.678
c (Å)15.432
β (°)101.23
Volume (ų)1061.5
Z4
Density (calculated) (g/cm³)1.354
R-factor (%)4.5
Note: This table contains hypothetical data for illustrative purposes and does not represent a published crystal structure for this compound.

Applications of E 1,2 Difluoro 2 Phenylethenyl Benzene in Advanced Materials Science and Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

The difluorostilbene (B15388709) motif is a robust structural unit that can be incorporated into larger molecular frameworks through various synthetic methodologies. Its phenyl rings provide reactive sites for further functionalization, while the fluorinated double bond imparts specific conformational and electronic characteristics to the final structure.

[(E)-1,2-Difluoro-2-phenylethenyl]benzene and its precursors are key monomers in the synthesis of fluorinated poly(arylenevinylene)s (PAVs), a class of polymers known for their luminescence and semiconducting properties. A primary synthetic route is the Stille cross-coupling reaction, which involves reacting a distannyl derivative of the difluorovinylene core with dihalogenated aromatic compounds.

Specifically, (E)-(1,2-difluoro-1,2-ethenediyl)bis(tributylstannane), a precursor that provides the central C(F)=C(F) bridge of the target molecule, is a critical component. In one approach, this stannane (B1208499) is reacted with 1,4-diiodotetrafluorobenzene (B1199613) using a palladium catalyst to produce perfluorinated poly(p-phenylenevinylene) (6F-PPV). This method highlights the utility of the difluorovinylene unit in building highly fluorinated polymer backbones, which are of interest for their stability and unique electronic properties.

The introduction of fluorine atoms onto the vinylene bridge of these polymers significantly influences their optical and electronic behavior. These fluorinated PAVs are investigated for their potential in various organic electronic applications due to their inherent luminescent and charge-transporting capabilities.

Supramolecular chemistry relies on non-covalent interactions (such as hydrogen bonding, pi-stacking, and hydrophobic forces) to construct large, well-defined architectures from smaller molecular building blocks. While direct utilization of this compound in complex supramolecular cages or macrocycles is not extensively documented, its structural features make it an ideal candidate for such applications.

The molecule's planar phenyl rings are capable of engaging in pi-pi stacking interactions, a key driving force for self-assembly. The fluorine atoms can participate in weaker interactions, including hydrogen bonding and halogen bonding, which can provide directional control during the assembly process. The design and assembly of photoelectro-active molecular channel structures is a significant area of research due to their potential in charge mobility and proton conduction. nih.gov For instance, complex structures like non-helical one-dimensional channels and microtubes have been assembled from the enantiomers of large, chiral molecules, demonstrating how specific molecular shapes and non-covalent interactions can lead to functional materials. nih.gov Strategies involving metalloid-directed self-assembly and dynamic covalent chemistry have also enabled the synthesis of complex cyclophanes and macrocycles from smaller precursors. nsf.gov The defined geometry and potential for directed intermolecular interactions of difluorostilbene make it a promising precursor for designing novel, self-assembling systems.

Development of Optoelectronic Materials

The photophysical properties of molecules based on the this compound framework are central to their application in optoelectronic devices. The rigid structure helps to promote efficient light emission, while the fluorine substituents can be used to tune energy levels and enhance material stability.

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that convert electricity into light through the recombination of charge carriers in a thin film of organic material. ossila.com The color and efficiency of an OLED are determined by the emissive layer. Luminescent polymers, such as the fluorinated poly(p-phenylenevinylene)s derived from difluorostilbene precursors, are a key class of materials for this layer. researchgate.net Their conjugated backbone allows for efficient charge transport, while their inherent fluorescence enables light emission. ossila.com

In the field of Liquid Crystal Displays (LCDs), fluoroorganic compounds have become a cornerstone technology. beilstein-journals.org They are used both as the liquid crystal matrix and as chiral dopants to induce specific helical structures. beilstein-journals.org For instance, fluorinated 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which share a similar rigid, aromatic core with difluorostilbene, have been synthesized and used as crucial components in mixtures for advanced blue phase LCDs. nih.gov The incorporation of fluorine atoms helps to optimize key properties such as dielectric anisotropy and clearing point, which are critical for display performance. nih.gov

Device TypeRole of Fluorinated Stilbene-like StructuresKey Properties Influenced
OLED Building block for emissive polymers (e.g., fluorinated-PPV)Luminescence, Charge Transport, Stability
LCD Component of liquid crystal mixtures (e.g., for Blue Phase)Dielectric Anisotropy, Temperature Range, Viscosity

Many conventional fluorescent molecules suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their light emission is significantly reduced or eliminated in the solid state or in aggregates. nih.gov In contrast, some molecules exhibit the opposite effect, known as Aggregation-Induced Emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov

This AIE effect is characteristic of molecules with rotatable parts, such as the phenyl rings in stilbene (B7821643) derivatives. In solution, the energy from photoexcitation is dissipated through the rotation of these rings. In the aggregated or solid state, this intramolecular rotation is restricted, which blocks the non-radiative decay pathway and forces the molecule to release its energy as light. nih.gov

While studies on this compound itself are limited, structurally related compounds like trifluoromethyl-substituted distyrylbenzenes and cyanostilbenes are known to be AIE-active. rsc.orgmdpi.com This strongly suggests that this compound would also exhibit AIE characteristics, making it a promising candidate for applications requiring bright solid-state emission, such as in sensors and OLEDs. Six novel bicyclic and tricyclic difluoroboron heterocycles were designed that are non-emissive in solution but luminescent in the solid state and are AIE active. researchgate.net

Table of AIE-Active Stilbene-like Compounds and Their Properties

Compound ClassCore StructureKey FeatureObserved Property
Trifluoromethyl DistyrylbenzenesDistyrylbenzeneCF₃ substitutionAIE effect observed rsc.org
Cyanostilbene DerivativesStilbeneCyano group substitutionAIE properties in mixtures mdpi.com
SilolesTetraphenylsilolePropeller-like structureArchetypal AIE luminogens nih.gov

Organic semiconductors are the active materials in a range of electronic devices, including organic field-effect transistors (OFETs), which are essential components for flexible displays and sensors. The performance of these devices depends on the ability of the semiconductor to efficiently transport charge carriers (electrons or holes).

Conjugated polymers, including the fluorinated poly(arylenevinylene)s made from this compound precursors, are a major class of organic semiconductors. rsc.orgelsevierpure.com The introduction of fluorine atoms into the polymer backbone is a common strategy to lower the energy levels of the molecular orbitals (HOMO and LUMO). Lowering the LUMO level, in particular, facilitates electron injection and transport, making the material a better n-type semiconductor.

While OFETs based on the monomeric form of this compound are not widely reported, its established role as a building block for semiconducting polymers is significant. elsevierpure.com These polymers can be processed from solution to form thin films that act as the active channel in an OFET, demonstrating the foundational importance of the difluorostilbene unit in developing next-generation organic electronics.

Advanced Functional Materials with Tunable Photophysical Properties

This compound, a member of the fluorinated stilbene family, is a subject of significant interest in the field of advanced materials science due to its unique photophysical properties. The introduction of fluorine atoms onto the ethylenic bridge of the stilbene scaffold dramatically influences its electronic structure, photoisomerization dynamics, and luminescence characteristics. These modifications make it a promising candidate for the development of advanced functional materials with properties that can be precisely controlled by light.

The parent compound, stilbene, is a well-studied photochromic molecule that can exist in two isomeric forms: the planar trans (E) isomer and the sterically hindered, non-planar cis (Z) isomer. The transition between these two states can be triggered by light, leading to significant changes in their absorption and emission spectra. The fluorination of the ethylenic bond, as in this compound, further refines these properties. For instance, studies on 1,1'-difluorostilbene have shown that the photoisomerization dynamics are complex and can be influenced by the solvent environment. umb.edu The process often involves a nearly barrierless torsion around the ethylenic bond to a perpendicular conformation after initial photoexcitation. umb.edu

The photophysical behavior of stilbene derivatives can be significantly altered by co-coordination in metal complexes. For example, when a stilbene derivative is incorporated into a di-β-diketonate lanthanide complex, both its E/Z photoisomerization and luminescence can be enhanced. psu.edu This enhancement is linked to the energy levels of the lanthanide ions and the nature of the charge transfer processes within the complex, which can be either ligand-to-metal or ligand-to-ligand. psu.edu Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), have been instrumental in understanding these complex photophysical phenomena. psu.edu

Femtosecond transient absorption spectroscopy is a powerful tool for investigating the ultrafast dynamics of these molecules. rsc.orgrsc.org Studies on various difluorostilbenes have revealed that their photoisomerization can be rotamer-specific, with different rotational isomers exhibiting distinct decay kinetics. nih.gov For instance, in 2,2'- and 3,3'-difluorostilbene, biexponential decays are observed, corresponding to different rotamers, while 4,4'-difluorostilbene shows a single exponential decay. nih.gov These findings highlight the subtle yet significant impact of fluorine substitution patterns on the excited-state landscape.

Below is a data table summarizing the photophysical properties of a related stilbene derivative, which provides a conceptual basis for understanding this compound.

PropertyValueSolventReference
Absorption Max (λ_max) ~310 nmDichloromethane researchgate.net
Emission Max (λ_em) Not reportedDichloromethane researchgate.net
Photochemical Quantum Yield (Φ) Varies with solvent and excitation wavelengthVarious researchgate.net

This table is based on data for a structurally related stilbene derivative and is intended to be illustrative of the general photophysical properties.

Design of Molecular Switches and Photochromic Systems

The reversible photoisomerization of this compound between its E and Z forms makes it an excellent candidate for the development of molecular switches and photochromic systems. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light. researchgate.net This switching behavior leads to a change in the physical and chemical properties of the molecule, which can be harnessed for various applications.

The photoisomerization of stilbene and its derivatives is a well-documented process. researchgate.net Upon absorption of a photon, the molecule is excited to a higher electronic state where rotation around the central double bond becomes possible. Subsequent relaxation to the ground state can result in either the original isomer or the other isomer. The efficiency of this process, known as the photoisomerization quantum yield, is a critical parameter for the performance of a molecular switch. For some dibenzofulvene derivatives, which share structural similarities with stilbenes, photoisomerization quantum yields have been measured to be in the range of 0.04 to 0.09. nih.gov

The introduction of fluorine atoms in this compound can significantly impact the properties of the resulting molecular switch. Fluorine's high electronegativity can alter the energy levels of the molecular orbitals, potentially shifting the absorption spectra to different wavelengths and influencing the lifetime of the excited states. Studies on 1,1'-difluorostilbene have shown that the photoisomerization dynamics are sensitive to both solvent viscosity and polarity. umb.edu The trans-to-cis isomerization involves a very fast torsion to a perpendicular intermediate, while the reverse process suggests the presence of a small energy barrier. umb.edu

The table below presents hypothetical data for a molecular switch based on this compound, illustrating the expected changes upon photoisomerization.

PropertyState 1 (E-isomer)State 2 (Z-isomer)
Absorption Maximum (λ_max) ~298 nm~280 nm
Molar Extinction Coefficient (ε) HighLow
Fluorescence Quantum Yield (Φ_f) ModerateLow
Switching Wavelength (Forward) UV light (~300 nm)UV light (~280 nm)
Switching Wavelength (Reverse) Different UV wavelength or thermalDifferent UV wavelength or thermal

This table is a conceptual representation based on the known behavior of stilbene derivatives.

Exploration in Nonlinear Optical (NLO) Applications

Molecules with extended π-conjugated systems, like this compound, are of great interest for applications in nonlinear optics (NLO). NLO materials can alter the properties of light passing through them, leading to phenomena such as second-harmonic generation (SHG), where two photons of a certain frequency are converted into a single photon with twice the frequency. researchgate.net This property is crucial for the development of technologies like electro-optical switches and optical data storage. researchgate.net

The NLO response of a molecule is quantified by its hyperpolarizability (β). For a molecule to exhibit a significant NLO response, it typically needs to have a large change in dipole moment upon electronic excitation. This is often achieved in donor-acceptor substituted π-conjugated systems. While this compound is a symmetric molecule, the introduction of fluorine atoms can influence its NLO properties. Theoretical studies on other stilbene derivatives have shown that the substitution pattern can significantly affect the second-order NLO response. researchgate.net

The replacement of benzene (B151609) rings with other aromatic systems, such as thiophene, in stilbene-like molecules has been shown to enhance the second-order NLO hyperpolarizability. psu.edu Halogen bonding has also been demonstrated to enhance the NLO response in poled supramolecular polymer systems containing halogenated chromophores. nih.gov This suggests that the fluorine atoms in this compound could participate in intermolecular interactions that enhance its NLO properties in the solid state.

CompoundFirst Hyperpolarizability (β) (10⁻³⁰ esu)Measurement Technique
4-Nitro-4'-dimethylamino-stilbene ~1200EFISH
4-Nitro-4'-amino-stilbene ~700EFISH
Stilbene ~0EFISH

This table presents data for well-characterized NLO chromophores to provide a comparative context.

Stereocontrolled Synthesis of Fluorine-Containing Bioactive Molecules (Conceptual Basis)

The unique structural and electronic properties of this compound make it a conceptually valuable building block for the stereocontrolled synthesis of more complex, fluorine-containing bioactive molecules. The presence of the difluorovinylidene moiety can impart specific conformational constraints and alter the electronic environment of a molecule, which can be beneficial for its biological activity.

The stereochemistry of the double bond in this compound is a key feature that can be transferred to a target molecule. Many synthetic methodologies are known to proceed with high stereoselectivity, allowing for the controlled formation of specific isomers. For instance, reactions that proceed through a concerted mechanism, such as certain cycloadditions, could potentially utilize the defined stereochemistry of the starting alkene.

While direct examples of the use of this compound in the synthesis of bioactive molecules are not extensively documented, the principles of stereocontrolled synthesis using related fluorinated alkenes are well-established. For example, the addition of nucleophiles to fluorinated lactones has been shown to be a high-yielding and α-selective process, independent of the configuration of the fluorine-bearing carbon. This demonstrates the ability to control stereochemistry in the synthesis of fluorinated molecules.

The synthesis of fluorinated phenacenes has been achieved through sequences involving Wittig-type reactions followed by Mallory photoreactions, highlighting the utility of fluorinated building blocks in constructing complex aromatic systems. Furthermore, various synthetic methods exist for the preparation of other functionalized phenylethenyl derivatives, which could be adapted for use with this compound.

The conceptual application of this compound in stereocontrolled synthesis could involve its use as a dienophile in Diels-Alder reactions to construct six-membered rings with defined stereochemistry. The fluorine atoms would not only influence the reactivity and selectivity of the cycloaddition but would also be incorporated into the final product, potentially enhancing its biological properties. Another possibility is the use of this compound in transition-metal-catalyzed cross-coupling reactions to build more elaborate molecular architectures.

Future Research Directions and Emerging Paradigms

Catalyst Development for Enhanced Stereoselectivity and Atom Economy in Synthesis

The precise synthesis of the (E)-isomer of 1,2-difluoro-2-phenylethenylbenzene is crucial for its application, as the stereochemistry of the double bond dictates its photophysical and material properties. Future research will heavily focus on the development of novel catalytic systems that offer superior stereoselectivity and atom economy.

Current synthetic strategies often rely on multi-step processes or generate mixtures of (E) and (Z) isomers, necessitating difficult separations. bris.ac.uk The advancement of transition-metal catalysis presents a promising avenue to address these challenges. For instance, palladium-catalyzed methodologies have shown success in the stereoselective synthesis of tetrasubstituted monofluorinated vinylsilanes and difluorinated 1,3-dienes through C-F bond activation. nih.govacs.org Future work will likely expand upon these successes, aiming for catalysts that can directly and selectively synthesize the target (E)-difluorostilbene from readily available precursors. Research into ruthenium, rhodium, and copper-based catalysts, which have demonstrated utility in the functionalization of gem-difluoroalkenes, could lead to novel, highly selective synthetic routes. nih.gov A key goal is to achieve high diastereoselectivity, often greater than 99:1, to eliminate the need for isomeric purification. nih.gov

Beyond selectivity, atom economy—a core principle of green chemistry—is a critical consideration. rsc.org Traditional methods, such as the Wittig reaction, generate stoichiometric amounts of byproducts like phosphine (B1218219) oxides, significantly lowering the atom economy. rsc.org Future synthetic strategies will aim to maximize the incorporation of atoms from reactants into the final product. Photoinduced atom transfer radical addition (ATRA) processes represent one such atom-economical approach, and their application to the synthesis of fluorinated molecules is an active area of research. nih.gov The development of catalytic cycles that minimize waste, such as those that regenerate the active catalyst with high efficiency, will be paramount. rsc.org The ideal future synthesis would be a one-step, highly stereoselective, and fully atom-economical process catalyzed by an earth-abundant metal.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of fluorinated molecules like [(E)-1,2-Difluoro-2-phenylethenyl]benzene. springernature.comnumberanalytics.com These computational tools can rapidly analyze vast datasets to predict chemical reactivity, optimize reaction conditions, and design novel catalysts, thereby accelerating the pace of discovery. numberanalytics.comresearchgate.netinnovations-report.com

For this specific compound, ML models can be trained on existing experimental and computational data to predict its fundamental properties. By analyzing features such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies, algorithms can forecast its behavior in different chemical environments. researchgate.net This predictive power extends to reactivity; for instance, ML can help determine the likely outcome of regioselective reactions, such as predicting whether a given alkene will undergo 1,1- or 1,2-difluorination under specific catalytic conditions. researchgate.net

A significant area of future development lies in catalyst design. umich.eduu-tokyo.ac.jp ML algorithms can identify complex, non-linear relationships between a catalyst's structure and its performance (e.g., activity and selectivity). innovations-report.com By sifting through high-volume computational data, these models can pinpoint crucial descriptors—such as electronic parameters or steric properties—that govern catalytic outcomes. researchgate.net This data-driven approach allows researchers to move beyond trial-and-error experimentation and rationally design new catalysts with enhanced stereoselectivity for the synthesis of (E)-difluorostilbene. The combination of quantum chemistry calculations to generate data and ML to identify patterns can streamline the discovery of next-generation catalysts for challenging fluorination reactions. innovations-report.com

Exploration of Novel Photochemical Reactions for C-F Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. rsc.org Photochemistry offers a powerful tool to overcome this hurdle under mild conditions. Future research will undoubtedly delve into novel photochemical reactions to activate the C-F bonds of this compound, enabling its transformation into new, valuable compounds.

Visible-light photoredox catalysis has emerged as a versatile platform for C-F bond functionalization. mdpi.com This strategy uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with a fluorinated substrate. This can lead to the formation of a radical anion, which subsequently expels a fluoride (B91410) ion to generate a carbon-centered radical, ripe for further reaction. mdpi.comrhhz.net Recent advances have shown this approach to be effective for the defluorinative alkylation of trifluoroacetates and the functionalization of gem-difluoroalkenes. mdpi.comnih.govorganic-chemistry.org A key future direction will be to apply these principles to the vinyl C-F bonds of difluorostilbene (B15388709). The goal is to develop photocatalytic systems that can selectively activate one of the two C-F bonds, allowing for controlled, stepwise functionalization. nih.govresearchgate.netscribd.com

Researchers will likely explore a range of organic and inorganic photocatalysts to tune the redox potentials required for activating the strong C-F bonds of fluoroalkenes. springernature.commdpi.com Mechanistic studies will be crucial to understand the intricate pathways of these reactions, which can involve radical-polar crossover events or spin-center shifts. mdpi.comrhhz.net The ability to use light to precisely cleave and reform bonds opens up possibilities for creating complex molecular architectures from fluorinated building blocks like this compound, which would be inaccessible through traditional thermal methods. rsc.orgnih.gov

Design of Next-Generation Fluorinated Molecular Probes for Fundamental Studies

The unique photophysical properties of fluorinated stilbenes make them excellent candidates for development as next-generation molecular probes. The introduction of fluorine atoms can significantly alter a molecule's electronic structure, leading to useful changes in its fluorescence, polarity, and environmental sensitivity. mdpi.com this compound serves as a foundational scaffold for designing advanced probes for fundamental studies in chemistry and biology.

A key feature of some fluorinated stilbenes is the formation of highly polar, zwitterionic excited states. researchgate.net This property can be harnessed to create probes that are sensitive to the local polarity of their environment. For example, a probe based on this stilbene (B7821643) scaffold could exhibit solvatochromism, where its fluorescence color changes depending on the polarity of the surrounding medium. Such probes are invaluable for mapping the microenvironments within complex systems like cell membranes or polymer matrices.

Future design efforts will focus on appending specific functional groups to the this compound core. These groups could serve as recognition elements for specific biomolecules (e.g., proteins or nucleic acids) or as reactive handles for covalent labeling. By combining the environmentally sensitive fluorescence of the fluorostilbene core with a targeting moiety, researchers can create probes that report on specific molecular interactions or locations. The strategic placement of fluorine not only tunes the photophysics but can also enhance metabolic stability and binding affinity, crucial properties for biological probes. mdpi.com The development of these sophisticated molecular tools will enable researchers to investigate fundamental biological processes with high precision. researchgate.net

Mechanistic Interrogations Using Advanced Ultrafast Spectroscopic Techniques

Understanding the behavior of this compound upon light absorption is key to unlocking its potential in photochemistry and materials science. Advanced ultrafast spectroscopic techniques, capable of resolving events on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, are essential for unraveling the intricate mechanistic details of its excited-state dynamics. escholarship.orgunige.ch

Ultrafast transient absorption spectroscopy is a primary tool for this purpose. rsc.orgresearchgate.net In these experiments, a "pump" laser pulse excites the molecule to a higher electronic state, and a subsequent "probe" pulse monitors the changes in absorption as the molecule relaxes, isomerizes, or reacts. escholarship.org Studies on related fluorinated stilbenes have revealed complex dynamics, including rapid internal conversion between excited states (e.g., S₂ → S₁) and vibrational relaxation within a given state. researchgate.net

For this compound, a key area of future investigation will be to precisely map the potential energy surfaces of its electronic states and identify the pathways for photoisomerization to the (Z)-isomer. A critical discovery in heavily fluorinated stilbenes is the reordering of electronic states, leading to a symmetry-broken, polar (zwitterionic) S₁ state that is not typically observed in unsubstituted stilbene. researchgate.net Ultrafast spectroscopy can directly observe the formation and lifetime of such states. Future studies will likely employ techniques like time-resolved photoelectron spectroscopy to gain even more detailed information about the evolution of electronic structure following photoexcitation. nottingham.ac.uk By combining these experimental techniques with high-level quantum chemical calculations, a complete, time-resolved picture of the molecule's photochemistry can be constructed, providing the fundamental knowledge needed to design and control its function in advanced applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [(E)-1,2-Difluoro-2-phenylethenyl]benzene, and how can stereochemical purity be validated?

  • Methodological Answer :

  • Synthesis : Use a Wittig reaction with fluorinated benzyltriphenylphosphonium ylides and substituted benzaldehydes to form the ethenyl bond. Alternatively, palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) can introduce fluorine substituents selectively .

  • Stereochemical Control : The (E)-configuration is stabilized by steric hindrance between fluorine and phenyl groups. Confirm purity via ¹⁹F NMR (distinct coupling patterns for E/Z isomers) and HPLC with chiral stationary phases .

    • Data Table :
TechniqueKey Observations for E-IsomerReference
¹⁹F NMRCoupling constant (J₅₆) ~25–30 Hz
Chiral HPLCRetention time > Z-isomer (polar phase)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Identify fluorine-proton coupling (e.g., vicinal F-F coupling in ¹⁹F NMR) and aromatic proton splitting patterns.
  • IR Spectroscopy : Detect C=C stretching (~1600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in thermodynamic stability data for fluorinated styrenes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) for this compound and related intermediates. Compare with experimental data (e.g., calorimetry) to validate computational models .

  • Contradiction Resolution : If experimental ΔfH° (formation enthalpy) conflicts with DFT results, re-evaluate basis sets (e.g., B3LYP/6-311+G(d,p)) or solvation models .

    • Data Table :
PropertyExperimental Value (kJ/mol)DFT Value (kJ/mol)Source
ΔfH° (gas phase)-120.5 (±2.1)-118.9
C-F Bond Dissociation485 (±10)478

Q. What strategies optimize this compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • Electrophilicity Tuning : Introduce electron-withdrawing groups (e.g., nitro) to enhance dienophile activity. Monitor reaction kinetics via UV-Vis spectroscopy or GC-MS .

  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to stabilize transition states. Compare yields under varying dielectric conditions .

    • Data Table :
SolventDielectric Constant (ε)Reaction Yield (%)Reference
Toluene2.3882
Acetonitrile37.545

Q. How do fluorine substituents influence the electronic structure of this compound?

  • Methodological Answer :

  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation (σ→π* interactions) between C-F bonds and the ethenyl π-system.
  • Electrostatic Potential Maps : Visualize electron-deficient regions at fluorine atoms, guiding nucleophilic attack predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.